molecular formula C19H20N4O2 B1679387 Rispenzepine CAS No. 96449-05-7

Rispenzepine

Cat. No. B1679387
CAS RN: 96449-05-7
M. Wt: 336.4 g/mol
InChI Key: LPLNSPKKMWHFAU-UHFFFAOYSA-N
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Description

Rispenzepine (DF 594) is a muscarinic receptor antagonist . It has high affinity for intestinal muscarinic receptors, with preferential action at M1 and M3 receptor subtypes . This drug shows potent inhibitory effects on intestinal motility . In guinea pigs, rispenzepine significantly increases acetylcholine release in the trachea .

Scientific Research Applications

Alternative Route for Systemic Delivery

  • Buccal Mucosa Delivery : Rispenzepine has been explored for delivery via the buccal mucosa. This route offers potential for therapeutically relevant plasma concentrations suitable for treating schizophrenia, without significant alteration by coadministered Azone® (Heemstra, Finnin, & Nicolazzo, 2010).

Modulation of Neurotransmitters and Brain Structures

  • Impact on Nerve Growth Factor and Choline Acetyltransferase : Rispenzepine influences the expression of nerve growth factor and choline acetyltransferase in the rat hippocampus, suggesting a role in preserving cholinergic pathways and cognitive function (Parikh, Terry, Khan, & Mahadik, 2004).

Effects on Behavioral and Psychological Symptoms

Pharmacokinetic Interactions

  • Interactions with Other Medications : Studies have examined the pharmacokinetic interactions between rispenzepine and other medications like carbamazepine, indicating a potential influence on the metabolism of co-administered drugs (Mula & Monaco, 2002).

Cardiovascular Risk Factors

Potential for Treating Alcoholism and Substance Abuse

  • Impact on Alcohol and Cannabis Use in Schizophrenia : Rispenzepine has been evaluated for its potential in reducing alcohol and cannabis use in patients with schizophrenia, though its effectiveness compared to other antipsychotics like clozapine is still being explored (Green, Burgess, Dawson, Zimmet, & Strous, 2003).

Neuroprotective Effects

  • Long-term Neuroprotective Effects : Extended treatment with rispenzepine and its impact on neurotrophic factors like NGF and BDNF in the brain has been studied, suggesting differential effects compared to other antipsychotics and potential neuroprotective properties (Pillai, Terry, & Mahadik, 2006).

Cognitive Impairment in Schizophrenia

  • Augmentation Therapy in Cognitive Impairment : The synergistic potential of rispenzepine with other medications like cholinomimetics and memantine in treating cognitive impairment in schizophrenia has been explored using advanced computer modeling. This research suggests differential impacts based on combinations with other drugs and smoking status (Geerts, Roberts, & Spiros, 2015).

Implications in Traumatic Brain Injury

  • Behavioral Recovery Post-Traumatic Brain Injury : Research has indicated that chronic administration of rispenzepine may impede behavioral recovery following traumatic brain injury, highlighting the need for caution in its use in such contexts (Kline, Hoffman, Cheng, Zafonte, & Massucci, 2008).

Safety And Hazards

Safety precautions for handling Rispenzepine include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLNSPKKMWHFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869271
Record name 11-(1-Methylpiperidine-3-carbonyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rispenzepine

CAS RN

96449-05-7
Record name Rispenzepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096449057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RISPENZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W99LLM73R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HJ Patel, PJ Barnes, T Takahashi… - American journal of …, 1995 - atsjournals.org
… dependent manner (4-DAMP >rispenzepine >pirenzepine), whereas methoctramine facilitated this … pirenzepine, methoctramine, and rispenzepine significantly increased ACh release in …
Number of citations: 117 www.atsjournals.org
HA Barad, TR Sutariya, GC Brahmbhatt… - New Journal of …, 2016 - pubs.rsc.org
… 2) include pirenzepine (IV) (the first M 1 -selective muscarinic receptor antagonist), 8 rispenzepine, propizepine (V) and norepinephrine reuptake inhibitor tampramine (VI). AF-DX 116 (…
Number of citations: 8 pubs.rsc.org
LY Chung, KF Yap, MR Mustafa, SH Goh… - Pharmaceutical …, 2005 - Taylor & Francis
Muscarinic receptor binding activity was tested on 224 plant extracts obtained from more than 50 plant families found in Malaysia. The plant extracts were evaluated by a 96-well …
Number of citations: 10 www.tandfonline.com
D Widzowski, ESC Wu, HF Helander - Drug discovery today, 1997 - Elsevier
… This was confirmed by northern blot analysis 3, A recent study showed that pirenzepine, rispenzepine (an M1/M 3 antagonist) and 4-diphenylacetoxy-N-methylpiperidine (4-DAMP; a …
Number of citations: 15 www.sciencedirect.com
RM Eglen, N Watson - Pharmacology & toxicology, 1996 - Wiley Online Library
Muscarinic receptors are composed of a family of four subtypes each of which can be distinguished pharmacologically and structurally. The physiological role of each subtype in the …
Number of citations: 170 onlinelibrary.wiley.com
RM Eglen - Receptor-Based Drug Design, 1998 - books.google.com
Muscarinic receptors are pharmacologically identified on the basis of selec-tive antagonism by the antagonist atropine (1–3). The classification of muscarinic receptor subtypes, of which …
Number of citations: 4 books.google.com
LY Chung, KF Yap, SH Goh, MR Mustafa, Z Imiyabir - Phytochemistry, 2008 - Elsevier
The bark extract of Melicope subunifoliolata (Stapf) TG Hartley showed competitive muscarinic receptor binding activity. Six polymethoxyflavones [melibentin (1); melisimplexin (3); 3,3′,…
Number of citations: 19 www.sciencedirect.com
PF CLE, AE Theodorou - 2006 - ncbi.nlm.nih.gov
133P Baxter GF & Yellon DM Effect of adenosine receptor blockade during ischaemic preconditioning on a" second window of protection" in rabbit myocardium 134P Amoroso S, …
Number of citations: 21 www.ncbi.nlm.nih.gov
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
W Sabbatini, L Brandolini… - BRITISH JOURNAL …, 1994 - MACMILLAN PRESS LTD
Number of citations: 2

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